molecular formula C6H5Cl2N<br>(C6H3)Cl2(NH2)<br>C6H5Cl2N B127971 2,3-Dichloroaniline CAS No. 608-27-5

2,3-Dichloroaniline

Cat. No.: B127971
CAS No.: 608-27-5
M. Wt: 162.01 g/mol
InChI Key: BRPSAOUFIJSKOT-UHFFFAOYSA-N
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Description

2,3-Dichloroaniline is an organic compound with the chemical formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, and an amino group at the 1 position. This compound is a colorless oil, although commercial samples may appear colored due to impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline is typically synthesized through the hydrogenation of 2,3-dichloronitrobenzene. The reaction involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic hydrogenation of 2,3-dichloronitrobenzene. The process is carried out in a hydrogenator with activated carbon-supported palladium or platinum catalysts. The reaction conditions include temperatures ranging from 50 to 150 degrees Celsius and pressures between 0.5 to 3.0 megapascals. The reaction time typically ranges from 2 to 8 hours .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.

    Reduction: The compound can be reduced to form 2,3-dichlorobenzene.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products:

    Oxidation: 2,3-Dichloronitrobenzene.

    Reduction: 2,3-Dichlorobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloroaniline has several applications in scientific research and industry:

Comparison with Similar Compounds

2,3-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison:

    2,4-Dichloroaniline: Has chlorine atoms at the 2 and 4 positions, used in the production of herbicides.

    2,5-Dichloroaniline: Chlorine atoms at the 2 and 5 positions, used in dye synthesis.

    2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions, used in the synthesis of pharmaceuticals.

    3,4-Dichloroaniline: Chlorine atoms at the 3 and 4 positions, used in the production of pesticides.

    3,5-Dichloroaniline: Chlorine atoms at the 3 and 5 positions, used in the synthesis of dyes and pigments.

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,3-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
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InChI Key

BRPSAOUFIJSKOT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N
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Molecular Formula

C6H5Cl2N, Array
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DSSTOX Substance ID

DTXSID8040696
Record name 2,3-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides., Colorless solid or liquid; mp = 24 deg C; [ICSC] Solid; mp = 23-24 deg C; [Alfa Aesar MSDS], COLOURLESS CRYSTALS OR LIQUID.
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Boiling Point

252 °C
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Flash Point

>112 °C (closed cup), >112 °C c.c.
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Solubility

VERY SOL IN ETHER; SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE, Sol in alcohol, acetone, Solubility in water: none
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Density

1.383 @ 25 °C, Relative density (water = 1): 1.383
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.02 [mmHg], Vapor pressure, Pa at 25 °C:
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Color/Form

NEEDLES FROM PETROLEUM ETHER

CAS No.

27134-27-6, 608-27-5
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Melting Point

24 °C
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Synthesis routes and methods I

Procedure details

A room temperature solution of 2-fluoronicotinic acid (1 g) in DCM (20 mL) was sequentially treated with DMF (0.2 mL) and oxalyl chloride (0.62 mL, 1 eq). The resulting solution was stirred at RT for 1 hour and monitored by HPLC (analyte quenced with methanol) until the consumption of starting material was complete. The reaction mixture was cooled to 0° C. and sequentially treated with 2,3-difluoroaniline (1.4 g, 1.5 eq) and 2 mL of triethylamine. The reaction was warmed to RT and maintained for 3 additional hours, followed by washing the mixture with 2N HCl, saturated NaCl, and saturated NaHCO3 solution. The organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude 2-fluoro-N-(2,3-difluorophenyl)pyridine-3-carboxamide was dissolved in NMP (20 mL) and reacted with excess t-butylamine at 80° C. for 14 hours. After cooling to RT, the solution was poured into sat NaHCO3 solution. The resulting precipitate was collected by filtration and washed with water. The crude product, 2-(tert-butylamino)-N-(2,3-difluorophenyl)pyridine-3-carboxamide, was dried in vacuo and used directly in the next reaction without further purification. Using the same procedure, 2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide and 2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide can be produced from the reaction of 2-fluoronicotinic acid with 2,3-dichloroaniline and 3-chloro-2-fluoroaniline, respectively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(tert-butylamino)-N-(2,3-dichlorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(tert-butylamino)-N-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,3-Dichloronitrobenzene (800 g, 4.17 moles) was dissolved in methanol (5.6 L) and charged into an autoclave. Raney nickel (80 g, 10% w/w) was added to the solution. The reaction mixture was hydrogenated at 80 psi for 3.5 hrs at 30° C. and filtered through celite. Methanol was distilled off to give 2,3-dichloroaniline (C6H3Cl2NH2).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

48.0 g of 1,2-dichloro-3-nitrobenzene, 2 g of Raney nickel (60%, aqueous), 1.5 g of formamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 12 bar and a temperature of 80° C. The hydrogenation time is 1 hour. 1,2-Dichloro-3-aminobenzene, 99.7% pure (analysed by gas chromatography), is obtained in quantitative yield.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,3-dichloroaniline. After a reaction time of 28 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a degree of conversion of 100% of the 2,3-dichloroaniline. The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloroaniline
Reactant of Route 2
2,3-Dichloroaniline
Reactant of Route 3
2,3-Dichloroaniline
Reactant of Route 4
2,3-Dichloroaniline
Reactant of Route 5
2,3-Dichloroaniline
Reactant of Route 6
2,3-Dichloroaniline
Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-Dichloroaniline?

A1: this compound has a molecular formula of C6H5Cl2N and a molecular weight of 162.01 g/mol. []

Q2: How does the structure of 2,3-DCA influence its dipole moment?

A2: The presence of two chlorine atoms and an amine group in the benzene ring of 2,3-DCA contributes to its permanent dipole moment. This dipole moment can be influenced by the solvent environment, as observed in studies using benzene and carbon tetrachloride. []

Q3: How do researchers determine the dipole moment and relaxation time of 2,3-DCA?

A3: Researchers utilize dielectric relaxation spectroscopy, measuring dielectric constant (ε') and dielectric loss (ε") at specific microwave frequencies (e.g., 10.985 GHz). These measurements, often conducted in dilute solutions like 1,4-dioxane, help evaluate dipole moment (µ) and relaxation time (τ). []

Q4: What information can be derived from the study of ultrasonic velocity and related parameters in 2,3-DCA binary mixtures?

A4: Analyzing the ultrasonic velocity, along with density and viscosity measurements, in binary mixtures of 2,3-DCA with solvents like methanol and ethanol reveals information about molecular interactions, structural ordering, and stability of the mixture. []

Q5: What is a major application of 2,3-DCA in organic synthesis?

A5: this compound serves as a key starting material in the synthesis of 1-(2,3-Dichlorophenyl) piperazine hydrochloride, a crucial intermediate in the production of pharmaceuticals like aripiprazole. [, , ]

Q6: How is 2,3-DCA utilized in the synthesis of indoles?

A6: this compound derivatives, particularly N-tosyl-2,3-dichloroaniline, react with terminal alkynes in the presence of palladium-dihydroxyterphenylphosphine catalyst to yield 4-chloroindoles. This transformation allows for the one-pot synthesis of 2,4-disubstituted indoles via subsequent Suzuki-Miyaura coupling. []

Q7: Can you explain the role of 2,3-DCA in the synthesis of the rice herbicide HW-52?

A7: this compound is a crucial intermediate in synthesizing the rice herbicide HW-52 (2′,3′-dichloro-4-(ethoxymethoxy) benzanilide). Its radiolabeled form, this compound [14C(U)], allows researchers to track the herbicide's fate and behavior in the environment. []

Q8: What is the acute toxicity of 2,3-DCA to aquatic organisms like zebra fish?

A8: this compound exhibits high acute toxicity to zebra fish, with a 96-hour LC50 value of 0.49 mg/L, highlighting its potential hazard to aquatic life. [, ]

Q9: How does cadmium impact the biodegradation of 2,3,4-trichloroaniline (2,3,4-TCA) to 2,3-DCA?

A9: Cadmium inhibits the reductive dechlorination of 2,3,4-TCA to 2,3-DCA in anaerobic soil environments. The extent of inhibition depends on the concentration and speciation of soluble cadmium, influenced by factors like organic ligands. []

Q10: What alternative methods are being explored for the degradation of pollutants like 3,4-dichloroaniline?

A10: Researchers are investigating the use of mixed cultures of microorganisms, both freely suspended and immobilized in bioreactors, for the effective degradation of 3,4-dichloroaniline in industrial wastewaters. [, ]

Q11: What analytical techniques are used to detect and quantify chloroanilines like 2,3-DCA in environmental samples?

A11: Techniques like hollow fiber-based liquid phase microextraction coupled with mass spectrometry (MS/MS) enable sensitive and selective determination of trace levels of chloroanilines, including 2,3-DCA, in water samples. []

Q12: What is the significance of hydrophilic interaction liquid chromatography (HILIC) in analyzing pharmaceuticals?

A12: HILIC-MS/MS methods offer efficient separation and detection of polar compounds, making them valuable for determining trace level genotoxic impurities, such as those potentially present in aripiprazole active pharmaceutical ingredients. []

Q13: How is computational chemistry employed in the study of 2,3-DCA and related compounds?

A13: Computational tools like density functional theory (DFT) and semi-empirical methods (e.g., PM6) are used to calculate physicochemical properties of polychlorinated trans-azobenzenes (PCt-ABs), which are related to 2,3-DCA and are significant environmental contaminants. These calculations help fill data gaps and predict environmental fate and behavior. []

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